molecular formula C14H18N2O3S2 B2387160 Methyl 2-((1-(2-(methylthio)nicotinoyl)pyrrolidin-3-yl)thio)acetate CAS No. 1798537-93-5

Methyl 2-((1-(2-(methylthio)nicotinoyl)pyrrolidin-3-yl)thio)acetate

Cat. No.: B2387160
CAS No.: 1798537-93-5
M. Wt: 326.43
InChI Key: YYTNUKGFJYJRCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-((1-(2-(methylthio)nicotinoyl)pyrrolidin-3-yl)thio)acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a thioester derivative of nicotinic acid and has been synthesized through a variety of methods.

Scientific Research Applications

Methyl 2-((1-(2-(methylthio)nicotinoyl)pyrrolidin-3-yl)thio)acetate has potential applications in various fields of scientific research. It has been studied as a potential anti-cancer agent due to its ability to inhibit the growth of cancer cells. Additionally, it has been investigated for its anti-inflammatory and anti-oxidant properties. It has also been studied as a potential treatment for neurological disorders such as Alzheimer's disease.

Mechanism of Action

The mechanism of action of Methyl 2-((1-(2-(methylthio)nicotinoyl)pyrrolidin-3-yl)thio)acetate is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes that are involved in cancer cell growth and inflammation. It may also act by scavenging free radicals and reducing oxidative stress.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and reduce inflammation. It has also been shown to reduce oxidative stress and improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using Methyl 2-((1-(2-(methylthio)nicotinoyl)pyrrolidin-3-yl)thio)acetate in lab experiments is its potential anti-cancer and anti-inflammatory properties. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on Methyl 2-((1-(2-(methylthio)nicotinoyl)pyrrolidin-3-yl)thio)acetate. One direction is to investigate its potential as a treatment for neurological disorders such as Alzheimer's disease. Another direction is to study its mechanism of action in more detail to better understand its potential therapeutic applications. Additionally, further studies are needed to determine its safety and efficacy in humans.

Synthesis Methods

Methyl 2-((1-(2-(methylthio)nicotinoyl)pyrrolidin-3-yl)thio)acetate can be synthesized through various methods. One of the most common methods involves the reaction of 2-(methylthio)nicotinic acid with pyrrolidine-3-thiol in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction mixture is then treated with methyl chloroacetate to obtain the final product.

Properties

IUPAC Name

methyl 2-[1-(2-methylsulfanylpyridine-3-carbonyl)pyrrolidin-3-yl]sulfanylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3S2/c1-19-12(17)9-21-10-5-7-16(8-10)14(18)11-4-3-6-15-13(11)20-2/h3-4,6,10H,5,7-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYTNUKGFJYJRCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1CCN(C1)C(=O)C2=C(N=CC=C2)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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